molecular formula C18H20ClN5O2 B2974912 7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 305868-07-9

7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2974912
CAS No.: 305868-07-9
M. Wt: 373.84
InChI Key: UVGJQUDRHRSBNH-UHFFFAOYSA-N
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Description

7-(2-Chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core. Key structural features include:

  • Position 3: A methyl group, common in xanthine derivatives, which may enhance metabolic stability.
  • Position 8: A piperidin-1-yl group, a nitrogen-containing heterocycle that can influence solubility and receptor binding .

This compound’s structural framework is shared with several bioactive molecules, particularly in neurological and cardiovascular research, though its specific pharmacological profile remains under investigation.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGJQUDRHRSBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione , also known by its PubChem CID 979136, is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and other significant therapeutic effects.

  • Molecular Formula : C18H21ClN6O2
  • Molecular Weight : 388.8 g/mol
  • Structural Characteristics : The compound features a purine core substituted with a piperidine ring and a chlorobenzyl group, which are critical for its biological activity.

Anti-Cancer Activity

Recent studies have indicated that the compound exhibits significant anti-cancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF cells. The IC50 value for these cells was reported at approximately 25.72 ± 3.95 μM, suggesting potent cytotoxicity against cancer cells .
  • In Vivo Studies : In animal models, treatment with this compound resulted in suppressed tumor growth in mice, indicating its potential as an anti-cancer therapeutic agent .

Anti-Inflammatory Effects

The compound has shown promise in mitigating inflammatory responses:

  • Mechanism of Action : It appears to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory pathways. This inhibition may be linked to the modulation of NF-kB signaling pathways .
  • Potential Applications : Given its anti-inflammatory properties, the compound could be beneficial in treating conditions characterized by chronic inflammation.

Hypouricemic Effects

The compound has also been evaluated for its effects on uric acid levels:

  • Uric Acid Reduction : In studies involving hyperuricemic mice models, the compound demonstrated a capacity to lower plasma uric acid levels effectively. This effect is attributed to the inhibition of xanthine oxidase (XOD), an enzyme involved in uric acid production .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

StudyFindings
Morais et al. (2023)Demonstrated significant anti-cancer activity with IC50 values showing effective apoptosis induction in MCF cell lines .
Shin et al. (2022)Reported hypouricemic effects in animal models with a notable reduction in uric acid levels .
Ribeiro et al. (2022)Showed anti-inflammatory effects by inhibiting cytokine release and modulating NF-kB pathways .

Discussion

The diverse biological activities of 7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione suggest that it may serve as a versatile therapeutic agent. Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Additionally, its anti-inflammatory and hypouricemic properties highlight its utility in treating inflammatory diseases and conditions related to elevated uric acid levels.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine : Piperidin-1-yl (6-membered ring) in the target compound vs. 4-methylpiperazinylmethyl in ’s analog introduces conformational differences. Piperazine derivatives often exhibit improved solubility due to basic nitrogen .
  • Chlorobenzyl Isomerism: The 2-chlorobenzyl group in the target compound vs.

Substituent Variations at Position 3

The methyl group at position 3 is conserved in most analogs, but exceptions exist:

Compound Name 3-Substituent Impact on Properties Reference
3-Cyclopropyl analogs (e.g., ) Cyclopropyl Increased rigidity and metabolic stability .
3-Ethyl-8-mercapto derivatives () Ethyl Enhanced lipophilicity; thiol group enables redox activity .

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